molecular formula C34H31CuN4Na3O6 B1139296 copper;trisodium;3-[(2S,3S)-20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-23-id-2-yl]propanoate CAS No. 11006-34-1

copper;trisodium;3-[(2S,3S)-20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-23-id-2-yl]propanoate

Cat. No.: B1139296
CAS No.: 11006-34-1
M. Wt: 724.15
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is characterized by its dark green to black appearance and is soluble in water . It is commonly used in various scientific and industrial applications due to its unique properties.

Preparation Methods

The preparation of copper;trisodium;3-[(2S,3S)-20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-23-id-2-yl]propanoate involves the extraction of chlorophyll from plant sources, followed by its conversion to chlorophyllin. The process typically includes the following steps:

Chemical Reactions Analysis

Copper;trisodium;3-[(2S,3S)-20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-23-id-2-yl]propanoate undergoes various chemical reactions, including:

Scientific Research Applications

Photodynamic Therapy (PDT)

Overview : Photodynamic therapy utilizes photosensitizers that become activated by light to produce reactive oxygen species (ROS), leading to cell death in targeted tissues. Copper-based porphyrins have shown promise in this area due to their ability to absorb light and generate ROS effectively.

Applications :

  • Cancer Treatment : Studies have demonstrated that copper porphyrins can selectively target cancer cells, inducing apoptosis when activated by specific wavelengths of light. For instance, the compound has been investigated for its efficacy against various cancer cell lines, showing significant cytotoxic effects when exposed to laser irradiation .
  • Antiviral Properties : Recent research indicates that sodium copper chlorophyllin, a related compound, exhibits antiviral activities against viruses such as Influenza and HIV with IC50 values between 50 to 100 μM . This suggests potential applications in treating viral infections through photodynamic mechanisms.

Environmental Sensing

Overview : Porphyrins are recognized for their ability to act as sensors for various metal ions due to their unique electronic properties. The incorporation of copper enhances their sensitivity and selectivity.

Applications :

  • Heavy Metal Detection : Copper trisodium porphyrins have been utilized in the development of sensors for detecting heavy metals like lead (Pb²⁺) and mercury (Hg²⁺). These sensors leverage fluorescence quenching mechanisms where the presence of target ions alters the fluorescence properties of the porphyrin .
  • Composite Sensors : Recent advancements include the creation of composite materials combining copper porphyrins with other polymers or nanoparticles to enhance stability and performance in environmental monitoring applications . These materials provide rapid on-site detection capabilities for pollutants.

Food Science

Overview : The application of copper trisodium porphyrins extends into food science as a natural colorant and preservative.

Applications :

  • Food Additive : Sodium copper chlorophyllin is commonly used as a food coloring agent due to its vibrant green color derived from chlorophyll. It is considered safe and is used in various food products .
  • Antioxidant Properties : The compound has been studied for its antioxidant capabilities, which can help in preserving food quality by preventing oxidative degradation . This property is particularly valuable in extending the shelf life of food products.

Data Summary

The following table summarizes key applications of copper trisodium 3-[(2S,3S)-20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-23-id-2-yl]propanoate:

Application AreaSpecific UsesKey Findings
Photodynamic TherapyCancer treatmentInduces apoptosis in targeted cancer cells
Antiviral activityEffective against Influenza and HIV
Environmental SensingHeavy metal detectionFluorescence quenching for Pb²⁺ and Hg²⁺
Composite sensorsEnhanced stability in environmental monitoring
Food ScienceFood coloring agentSafe use as a natural colorant
Antioxidant propertiesExtends shelf life of food products

Mechanism of Action

The mechanism of action of copper;trisodium;3-[(2S,3S)-20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-23-id-2-yl]propanoate involves its interaction with various molecular targets and pathways. The compound can interact with DNA, leading to modifications in DNA conformation and cleavage of DNA strands through oxidative mechanisms . Additionally, it can generate reactive oxygen species and influence mitochondrial membrane potential, contributing to its cytotoxic effects .

Comparison with Similar Compounds

Biological Activity

The compound copper;trisodium;3-[(2S,3S)-20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-23-id-2-yl]propanoate is a derivative of chlorophyllin known for its diverse biological activities. This article explores its properties, mechanisms of action, and potential applications in medicine and nutrition.

Chemical Structure and Properties

This compound has a complex porphyrin structure that includes a copper ion coordinated to a modified chlorophyll molecule. The presence of the copper ion enhances its biological activity compared to other chlorophyll derivatives.

PropertyValue
Molecular FormulaC₃₄H₃₁CuN₄Na₃O₆
Molecular Weight724.148 g/mol
SolubilityWater-soluble
CAS Number11006-34-1

Antioxidant Properties

Copper chlorophyllin exhibits significant antioxidant activity. Studies have shown that it can scavenge free radicals and reduce oxidative stress in various biological systems. This property is crucial for preventing cellular damage and may contribute to its potential anticarcinogenic effects .

Cytotoxic Effects

Research indicates that copper porphyrins can exhibit cytotoxicity against cancer cell lines. For instance, a study involving copper (II) tetraphenylporphyrin demonstrated cytotoxic effects on MCF-7 breast cancer cells with an IC₅₀ value of 32.07 μg/mL . This suggests that the compound could be developed as a chemotherapeutic agent.

The biological activity of this compound is believed to involve several mechanisms:

  • Metal Ion Interaction : The copper ion plays a critical role in the compound's reactivity and interaction with biological macromolecules.
  • Porphyrin Structure : The unique structure allows for electron transfer processes that can lead to the generation of reactive oxygen species (ROS), which may induce apoptosis in cancer cells.
  • Antioxidant Mechanism : By acting as an electron donor or acceptor, the compound can neutralize free radicals effectively.

Case Studies and Research Findings

  • Clinical Trials : A placebo-controlled trial indicated that sodium copper chlorophyllin is absorbed into the bloodstream when taken orally at doses of 300 mg/day . This absorption supports its potential use as a dietary supplement.
  • In Vitro Studies : Various studies have demonstrated that chlorophyllin derivatives can inhibit cancer cell proliferation and induce apoptosis through ROS generation .
  • Toxicity Studies : Toxicity assessments in animal models have shown that copper chlorophyllin is generally safe for consumption at therapeutic doses .

Properties

IUPAC Name

copper;trisodium;3-[(2S,3S)-20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-23-id-2-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H36N4O6.Cu.3Na/c1-7-19-15(3)23-12-25-17(5)21(9-10-29(39)40)32(37-25)22(11-30(41)42)33-31(34(43)44)18(6)26(38-33)14-28-20(8-2)16(4)24(36-28)13-27(19)35-23;;;;/h7,12-14,17,21H,1,8-11H2,2-6H3,(H5,35,36,37,38,39,40,41,42,43,44);;;;/q;+2;3*+1/p-5/t17-,21-;;;;/m0..../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWDGVJUIHRPKFR-ZWPRWVNUSA-I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=CC3=NC(=CC4=NC(=C(C5=NC(=C(C5=C([O-])[O-])C)C=C1[N-]2)CC(=O)[O-])C(C4C)CCC(=O)[O-])C(=C3C=C)C)C.[Na+].[Na+].[Na+].[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(C2=CC3=NC(=CC4=NC(=C(C5=NC(=C(C5=C([O-])[O-])C)C=C1[N-]2)CC(=O)[O-])[C@H]([C@@H]4C)CCC(=O)[O-])C(=C3C=C)C)C.[Na+].[Na+].[Na+].[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H31CuN4Na3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1045956
Record name Chlorophyllide Cu complex sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

724.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

11006-34-1
Record name Chlorophyllide Cu complex sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SODIUM COPPER CHLOROPHYLLIN A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VAC44EX123
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.